molecular formula C19H20F3N3O2 B1425484 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester CAS No. 1208081-77-9

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester

Cat. No.: B1425484
CAS No.: 1208081-77-9
M. Wt: 379.4 g/mol
InChI Key: GPFYHWMMTDWXGH-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .


Synthesis Analysis

The synthesis of similar compounds involves a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process typically involves the use of piperazine and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The main metabolites of similar compounds in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

DNA Binding and Cellular Uptake

Compounds structurally related to 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester, such as Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA. This characteristic facilitates their use as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining and flow cytometry. The ability to penetrate cellular membranes makes them valuable in plant cell biology and possibly in the development of new drugs through rational design aimed at DNA sequence recognition and binding (Issar & Kakkar, 2013).

Biopolymer Modification

Research on xylan derivatives, a biopolymer modification process, suggests potential applications for compounds with similar functional groups in producing biopolymer ethers and esters. These modified biopolymers exhibit specific properties that may be tailored for drug delivery applications, indicating that similar compounds could be synthesized for targeted therapeutic uses, particularly in developing novel drug delivery systems (Petzold-Welcke et al., 2014).

Neuroactive Peptide Interaction

The compound's structural similarity to piperazine derivatives, which are known to interact with dopamine receptors, suggests potential applications in modulating cognitive effects via interactions with neuroactive peptides. These interactions may provide a foundation for developing therapeutics aimed at improving memory and cognitive functions, as demonstrated by the pro-cognitive effects of angiotensin IV and its analogs mediated through dopamine receptors (Braszko, 2010).

Cytochrome P450 Enzyme Inhibition

The compound's potential role in inhibiting cytochrome P450 enzymes, based on the structural resemblance to known inhibitors, highlights its relevance in pharmacokinetic studies. Such inhibition can affect the metabolism of co-administered drugs, making it pertinent for research on drug-drug interactions and the development of safer therapeutic agents (Khojasteh et al., 2011).

Therapeutic Agent Development

The piperazine moiety, a component of the compound , is essential in medicinal chemistry, serving as a core structure in numerous drugs across various therapeutic areas. Research on piperazine derivatives and their pharmacological activities, including anti-mycobacterial properties, underscores the compound's potential as a starting point for designing new therapeutics for a range of diseases (Girase et al., 2020).

Future Directions

The future directions of research on similar compounds involve the development of additional kinase inhibitors as therapeutic agents . The success of imatinib, a BCR-ABL inhibitor for the treatment of chronic myelogenous leukemia, has created a great impetus for this development .

Properties

IUPAC Name

methyl 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-24-7-9-25(10-8-24)17-16(19(20,21)22)11-15(12-23-17)13-3-5-14(6-4-13)18(26)27-2/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFYHWMMTDWXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138975
Record name Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-77-9
Record name Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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